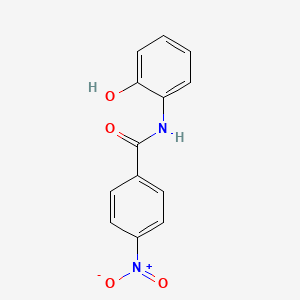

N-(2-hydroxyphenyl)-4-nitrobenzamide

CAS No.: 3743-17-7

Cat. No.: VC8937044

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3743-17-7 |

|---|---|

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | N-(2-hydroxyphenyl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)14-13(17)9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17) |

| Standard InChI Key | XZBRJALGZPKRBK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide involves a two-step process, as detailed in :

Step 1: Condensation of 2-aminophenol and 4-nitrobenzoyl chloride

2-Aminophenol (3.69 g, 0.0338 mol) reacts with 4-nitrobenzoyl chloride (6.24 g, 0.0338 mol) in the presence of propylene oxide (20 mL) and N-methyl-2-pyrrolidone (NMP) at 0°C under nitrogen. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond. After 8 hours of stirring, the product precipitates in water and is vacuum-dried at 80°C .

Reaction equation:

Yield: 97% (8.5 g) .

Melting point: 206°C .

Step 2: Catalytic reduction to N-(2-hydroxyphenyl)-4-aminobenzamide

The nitro group in 1a is reduced using hydrazine monohydrate and 10% palladium-on-carbon (Pd/C) in ethanol at 85°C. This step converts the nitro (-NO₂) group to an amine (-NH₂), yielding N-(2-hydroxyphenyl)-4-aminobenzamide (2a) .

Optimization and Scalability

-

Solvent system: NMP enhances solubility of reactants, while propylene oxide neutralizes HCl by-product.

-

Temperature control: Reactions conducted at 0°C minimize side reactions like esterification.

-

Catalyst efficiency: Pd/C achieves 88% reduction yield, with tetrahydrofuran (THF) aiding product dissolution .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

3300–3420 cm⁻¹: Broad stretch for -OH and -CONH- groups.

-

1662 cm⁻¹: Strong C=O stretch of the amide.

-

1522 cm⁻¹ and 1353 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

-

1273 cm⁻¹: Aryl ether (C-O-C) vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz):

-

δ 10.44 ppm: Singlet for amide NH.

-

δ 9.49 ppm: Singlet for phenolic -OH.

-

δ 8.25–7.63 ppm: Multiplet for aromatic protons.

-

δ 6.98–6.80 ppm: Multiplet for ortho-hydroxyphenyl protons .

¹³C NMR (DMSO-d₆):

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₀N₂O₄ |

| Molecular weight | 270.23 g/mol |

| Melting point | 206°C |

| Solubility | Soluble in DMSO, NMP; insoluble in water |

| Thermal stability | Stable up to 250°C (decomposition observed at higher temperatures) |

Applications in Polymer Chemistry

Role in Phthalonitrile Resin Synthesis

N-(2-Hydroxyphenyl)-4-nitrobenzamide (1a) is a precursor to 4-amino-N-[2-(3,4-dicyanophenoxy)phenyl]benzamide (3a), a self-catalyzed phthalonitrile monomer. Upon heating, 3a undergoes polymerization without external catalysts, forming networks with:

-

High glass transition temperatures (Tg): >300°C.

Industrial Relevance

Phthalonitrile resins derived from 1a are employed in:

-

Aerospace: Composite matrices for high-temperature engine components.

-

Electronics: Encapsulants for semiconductors due to low dielectric constants.

Comparative Analysis with Analogues

| Compound | Substituent Position | Melting Point | Polymerization Efficiency |

|---|---|---|---|

| N-(3-Hydroxyphenyl)-4-nitrobenzamide | meta | 214°C | 78% |

| N-(4-Hydroxyphenyl)-4-nitrobenzamide | para | 240°C | 76% |

| N-(2-Hydroxyphenyl)-4-nitrobenzamide | ortho | 206°C | 80% |

Ortho-substituted derivatives like 1a exhibit superior solubility and lower melting points, enhancing processability .

Challenges and Future Directions

Limitations

-

Sensitivity to moisture: The hydroxyl group necessitates anhydrous conditions during synthesis.

-

Cost of catalysts: Pd/C usage increases production expenses.

Research Opportunities

-

Alternative catalysts: Exploring nickel or iron-based catalysts for greener reductions.

-

Copolymerization: Blending 1a with fluorinated monomers to improve dielectric properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume